

Performance of different catalysts in propanal, oxime synthesis

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Compound of Interest

Compound Name: Propanal, oxime

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A Comparative Guide to Catalysts in Propanal Oxime Synthesis

The synthesis of propanal oxime, an important intermediate in organic chemistry, can be achieved through the reaction of propanal with hydroxylamine. The efficiency of this transformation is significantly influenced by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs. We will delve into the performance of heterogeneous and homogeneous catalysts, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.

Performance Comparison of Catalytic Systems

The selection of a catalyst for propanal oxime synthesis depends on factors such as desired yield, selectivity, reaction conditions, and catalyst reusability. Below is a summary of the performance of different catalysts in the synthesis of oximes from aldehydes, which serves as a reference for propanal oxime synthesis.

Catalyst System	Substrate	Temperature (°C)	Time	Solvent	Yield (%)	Selectivity (%)	Reference
Ti-MWW	Acetaldehyde	62	2 h	Water/t-BuOH	~98	>99.7	[1]
F-Ti-MWW	Acetaldehyde	62	2 h	Water/t-BuOH	~95	>99.7	[1]
TS-1	Acetaldehyde	72	2 h	Water/t-BuOH	~93	~94	[1]
Ethylene diamine / Oxone®	Benzaldehyde	Room Temp.	10 min	Water	95	-	[2]
UiO-66-NH2-ILBF4-urea	Benzaldehyde	80	30 min	Ethanol	96	-	[3]
Rh(acac)(CO) ₂ / Sulfoxant phos	1-Octene*	100	17 h	1-Butanol/Water	99	>99 (linear)	[4]
Natural Acid (Citrus limetta juice)	Anisaldehyde	Room Temp.	35 min	Ethanol	95	-	

Note: Data for 1-Octene involves a one-pot hydroformylation to the aldehyde followed by oximation. This demonstrates an alternative route starting from alkenes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for oxime synthesis.

Protocol 1: Ammoximation of Aldehydes using Titanosilicate Catalysts (e.g., Ti-MWW)[1]

- **Reactor Setup:** A 50-mL three-neck flask is equipped with a magnetic stirrer and a condenser.
- **Charging Reactants:** The flask is charged with 150 mg of the Ti-MWW catalyst, 10 mmol of propanal (or acetaldehyde), 21 mmol of aqueous ammonia (25 wt.%), and 5 g of a water/t-butanol co-solvent (weight ratio of 0.15:0.85).
- **Reaction Initiation:** The mixture is stirred vigorously, and the temperature is raised to 62°C. The reaction is initiated by the continuous addition of 12 mmol of aqueous hydrogen peroxide (27.5 wt.%) over 1.5 hours using a micro-pump.
- **Reaction Completion:** After the H₂O₂ addition is complete, the mixture is allowed to react for an additional 30 minutes.
- **Product Analysis:** The solid catalyst is removed by centrifugation. The resulting product mixture is then analyzed and quantified using gas chromatography.

Protocol 2: One-Pot Synthesis of Aldoximes in Water[2]

- **Reactant Mixture:** In a round-bottomed flask, a mixture of the aldehyde (1 mmol), ethylenediamine (1.1 mmol), and Oxone® (1 mmol) is prepared in 5 mL of water.
- **Reaction:** The mixture is stirred at room temperature for the time specified (e.g., 10 minutes for benzaldehyde).
- **Work-up:** After the reaction is complete (monitored by TLC), the mixture is extracted with ethyl acetate (3 x 10 mL).
- **Purification:** The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Protocol 3: General Synthesis using Hydroxylamine Hydrochloride[6]

- **Flask Preparation:** A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.
- **Reagent Addition:** The flask is charged with the aldehyde (e.g., propanal, 100 mmol), hydroxylamine hydrochloride (150 mmol), sodium acetate (150 mmol), ethanol (80 mL), and water (40 mL).
- **Reaction Conditions:** The mixture is stirred and heated in an oil bath at 50°C for 2 hours.
- **Extraction:** The reaction mixture is cooled to room temperature and then poured into a separatory funnel containing 150 mL of 1M Na₂CO₃ solution. The aqueous layer is extracted three times with ethyl acetate (50 mL each).
- **Isolation:** The combined organic phases are washed with saturated NaCl solution, dried with anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the oxime.

Reaction Pathway and Experimental Workflow

Visualizing the underlying processes provides a clearer understanding of the synthesis.



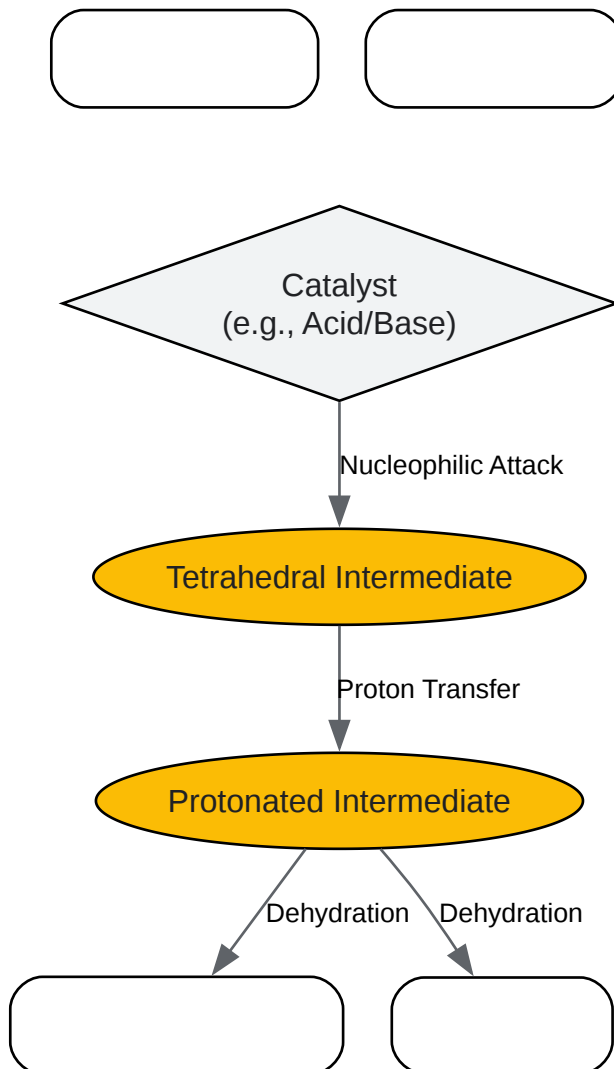
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Caption: Generalized workflow for screening catalyst performance in propanal oxime synthesis.

The formation of an oxime from an aldehyde is a condensation reaction.[5] The generally accepted mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon

of the aldehyde.

Propanal Oxime Formation Pathway



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